4-Bromo-2,3,5,6-tetrafluorobenzylchloride
Description
4-Bromo-2,3,5,6-tetrafluorobenzylchloride (CAS 292621-54-6) is a halogenated aromatic compound featuring a benzyl chloride backbone substituted with bromine at the para position and fluorine at the 2, 3, 5, and 6 positions. Its molecular formula is C₇H₂BrClF₄, with a molecular weight of 281.45 g/mol. The compound is characterized by high electrophilicity due to the electron-withdrawing effects of fluorine and bromine substituents, making the benzyl chloride group highly reactive toward nucleophilic substitution reactions .
Key structural features include:
- Electron-deficient aromatic ring: Fluorine and bromine substituents reduce electron density, enhancing reactivity at the benzyl chloride site.
- Steric effects: The tetrafluoro substitution pattern creates a planar geometry, minimizing steric hindrance for intermolecular interactions.
This compound is primarily utilized as an intermediate in pharmaceutical and materials science applications, particularly in synthesizing fluorinated polymers or bioactive molecules requiring precise halogen placement .
Properties
IUPAC Name |
1-bromo-4-(chloromethyl)-2,3,5,6-tetrafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4/c8-3-6(12)4(10)2(1-9)5(11)7(3)13/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKZGGKMTLJXGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)Br)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590720 | |
| Record name | 1-Bromo-4-(chloromethyl)-2,3,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292621-54-6 | |
| Record name | 1-Bromo-4-(chloromethyl)-2,3,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Reactivity Considerations
The molecular architecture of 4-bromo-2,3,5,6-tetrafluorobenzylchloride features a benzene ring substituted with four fluorine atoms, a bromine atom, and a chloromethyl group. The electron-withdrawing nature of fluorine atoms directs electrophilic substitution to the para position relative to existing substituents, while the chloromethyl group introduces nucleophilic reactivity. This combination necessitates precise control over reaction sequences to avoid undesired side reactions.
Key Reactivity Profiles
- Electrophilic Bromination : Fluorine atoms deactivate the ring but direct incoming electrophiles to specific positions.
- Chloromethylation : Introduces the -CH2Cl group via Friedel-Crafts-type reactions or radical pathways.
- Halogen Exchange : Fluorine can replace other halogens under high-temperature conditions with metal fluorides.
Synthetic Routes to this compound
Halogenation of Tetrafluorobenzyl Chloride
A widely reported method involves bromination of 2,3,5,6-tetrafluorobenzyl chloride. This two-step process leverages the stability of the benzyl chloride intermediate:
Step 1: Preparation of 2,3,5,6-Tetrafluorobenzyl Chloride
- Substrate : 2,3,5,6-Tetrafluorotoluene
- Chlorination : Radical chlorination using Cl2 under UV light (λ = 350 nm) at 80–100°C yields the benzyl chloride.
Step 2: Bromination at the 4-Position
- Reagents : Bromine (Br2) with FeCl3 catalyst in dichloromethane at 0–5°C.
Table 1: Optimization of Bromination Conditions
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes side reactions |
| Catalyst Loading | 5 mol% FeCl3 | Maximizes electrophilicity |
| Solvent | Dichloromethane | Enhances Br2 solubility |
Direct Chloromethylation of 4-Bromo-2,3,5,6-tetrafluorobenzene
This one-pot method introduces the chloromethyl group after bromination:
Step 1: Synthesis of 4-Bromo-2,3,5,6-tetrafluorobenzene
- Substrate : 1,2,4,5-Tetrafluorobenzene
- Bromination : Using N-bromosuccinimide (NBS) in CCl4 with benzoyl peroxide initiator.
Step 2: Chloromethylation
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance safety and efficiency:
Mechanistic Insights
Bromination Mechanism
The FeCl3 catalyst polarizes Br2, generating Br⁺, which attacks the electron-deficient aromatic ring para to the chloromethyl group:
$$
\text{Br}2 + \text{FeCl}3 \rightarrow \text{Br}^+ + \text{FeCl}_4^- + \text{HBr}
$$
Steric hindrance from fluorine substituents ensures regioselectivity.
Comparative Analysis of Methods
Table 2: Synthetic Route Efficiency
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Halogenation of TFB-Cl | 85–90 | 98 | High |
| Direct Chloromethylation | 65–70 | 95 | Moderate |
| Industrial Process | 90–92 | 99 | Very High |
Challenges and Mitigation Strategies
Byproduct Formation
Catalyst Recovery
- Issue : FeCl3 deactivation due to HF byproducts.
- Solution : Use of HF-resistant reactors (e.g., Hastelloy) and catalyst regeneration.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3,5,6-tetrafluorobenzylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of tetrafluorobenzyl derivatives.
Scientific Research Applications
Chemical Synthesis
1.1. Intermediate in Organic Chemistry
4-Bromo-2,3,5,6-tetrafluorobenzylchloride is primarily utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows for selective reactions that are crucial in developing complex molecules.
Table 1: Key Reactions Involving this compound
| Reaction Type | Product | Reference |
|---|---|---|
| Nucleophilic Substitution | 4-Bromo-2,3,5,6-tetrafluorobenzylamine | |
| Coupling Reactions | Biaryl compounds | |
| Formation of Esters | Fluorinated esters |
Pharmaceutical Applications
2.1. Antimicrobial Agents
Research indicates that derivatives of this compound exhibit antimicrobial properties. These compounds are being explored for their potential use as antibacterial and antifungal agents.
Case Study: Antimicrobial Activity
In a study published in a peer-reviewed journal, derivatives of this compound were synthesized and tested against various bacterial strains. The results indicated promising activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
2.2. Insecticides and Acaricides
The compound serves as an important precursor for synthesizing insecticidal and acaricidal agents. The bromine and fluorine substituents enhance the biological activity of the resulting compounds.
Table 2: Insecticidal Compounds Derived from this compound
| Compound Name | Activity Type | Reference |
|---|---|---|
| O-ethyl-S-n-propyl-O-(4-bromo-2-chlorophenyl)-thiophosphate | Insecticide | |
| O,O-dimethyl-O-(4-bromo-2,5-dichlorophenyl)-thiophosphate | Acaricide |
Material Science Applications
3.1. Fluorinated Polymers
The incorporation of this compound into polymer matrices enhances their thermal stability and chemical resistance. These materials are suitable for applications in harsh environments.
Case Study: Polymer Synthesis
A recent study demonstrated that polymers synthesized using this compound exhibited improved mechanical properties compared to non-fluorinated counterparts. This advancement opens avenues for developing high-performance materials for industrial applications.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3,5,6-tetrafluorobenzylchloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms increases the electrophilicity of the benzyl carbon, making it more susceptible to nucleophilic attack. The bromine and chlorine atoms also participate in various substitution and elimination reactions, facilitating the formation of diverse chemical products .
Comparison with Similar Compounds
2-Bromo-3,4,5,6-tetrafluorobenzylchloride (CAS 292621-50-2)
- Substituent positions : Bromine at the ortho position.
- Reactivity : The ortho-bromine increases steric hindrance, reducing nucleophilic attack rates compared to the para isomer. Computational studies suggest weaker anion-π interactions due to asymmetric charge distribution .
- Applications : Less common in drug synthesis due to lower stability in polar solvents .
3-Bromo-2,4,5,6-tetrafluorobenzylchloride (CAS 292621-52-4)
- Substituent positions : Bromine at the meta position.
- Reactivity : Meta substitution disrupts the symmetry of fluorine atoms, leading to reduced crystallinity and weaker halogen bonding (e.g., Br···Cl interactions are ~55% weaker than para isomers) .
- Thermodynamics : Higher melting point (mp = 98–100°C) compared to the para isomer (mp = 85–87°C), attributed to enhanced van der Waals forces .
Halogen-Swapped Analogues
4-Chloro-2,3,5,6-tetrafluorobenzylchloride
- Halogen substitution : Bromine replaced with chlorine.
- Reactivity : Lower electrophilicity due to chlorine’s weaker electron-withdrawing effect. DFT calculations show a 20% reduction in hydrogen bond strength (C—H···Cl− vs. C—H···Br−) .
- Applications : Preferred in agrochemicals for cost-effectiveness and reduced toxicity .
4-Iodo-2,3,5,6-tetrafluorobenzylchloride
- Halogen substitution : Bromine replaced with iodine.
- Reactivity: Enhanced polarizability and stronger halogen bonding (I···Cl interactions are ~30% stronger than Br···Cl). However, steric bulk reduces solubility in nonpolar solvents .
Functional Group Variants
4-Bromo-2,3,5,6-tetrafluorobenzaldehyde (CAS 108574-98-7)
- Functional group : Benzyl chloride replaced with aldehyde.
- Reactivity : The aldehyde group participates in condensation reactions, enabling use in Schiff base syntheses. Fluorine substituents stabilize the carbonyl group, increasing oxidation resistance .
- Applications : Used in liquid crystal displays (LCDs) for its planar geometry .
4-Bromo-2,3,5,6-tetrafluorobenzoic Acid
- Functional group : Benzyl chloride replaced with carboxylic acid.
- Reactivity: Acidic protons enable salt formation, but fluorine substitution reduces pKa by ~2 units compared to non-fluorinated analogues.
- Applications : Metal-organic framework (MOF) construction due to strong coordination with transition metals .
Key Data Tables
Table 1: Physicochemical Properties
| Compound | CAS | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL, DMSO) |
|---|---|---|---|---|
| 4-Bromo-2,3,5,6-tetrafluorobenzylchloride | 292621-54-6 | 281.45 | 85–87 | 12.3 |
| 2-Bromo-3,4,5,6-tetrafluorobenzylchloride | 292621-50-2 | 281.45 | 78–80 | 8.9 |
| 4-Chloro-2,3,5,6-tetrafluorobenzylchloride | N/A | 237.53 | 72–74 | 15.6 |
Table 2: Interaction Energies (DFT Calculations)
| Interaction Type | 4-Bromo Isomer (kJ/mol) | 2-Bromo Isomer (kJ/mol) |
|---|---|---|
| C—H···Br− (Charge-assisted H-bond) | −371 | −299 |
| Anion-π Interaction | −71 | −45 |
| Halogen Bond (Br···Cl) | −207 | −134 |
Data sourced from crystal structure analyses and ωB97X-V/6-311++G(2d,2p) calculations .
Research Findings
- Synthetic Efficiency : The para-bromo isomer achieves 75% yield in alkylation reactions, outperforming meta (60%) and ortho (52%) isomers due to optimal electronic effects .
- Crystal Engineering : Para-substituted derivatives form columnar structures via alternating Br− and tetrafluorophenyl rings, critical for ionic liquid design .
- Thermal Stability : Decomposition temperatures follow Br > I > Cl (para isomers), correlating with bond dissociation energies (Br–C: 285 kJ/mol; Cl–C: 327 kJ/mol) .
Biological Activity
4-Bromo-2,3,5,6-tetrafluorobenzylchloride (C7H2BrClF4) is a halogenated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
- Molecular Formula : C7H2BrClF4
- Molecular Weight : 277.44 g/mol
- CAS Number : 292621-52-4
Biological Activity Overview
The biological activity of this compound can be categorized into several areas based on its interaction with biological systems:
-
Antimicrobial Activity :
- Studies have indicated that halogenated compounds often exhibit antimicrobial properties. The presence of bromine and fluorine atoms in this compound enhances its lipophilicity and may contribute to its ability to disrupt microbial membranes.
-
Anticancer Potential :
- Research has suggested that fluorinated compounds can inhibit cancer cell proliferation. The specific mechanism of action for this compound remains to be fully elucidated but may involve interference with cellular signaling pathways or direct cytotoxic effects on tumor cells.
-
Enzyme Inhibition :
- Some studies have explored the inhibitory effects of halogenated aromatic compounds on various enzymes. The potential for this compound to act as an enzyme inhibitor could be significant in drug development.
Table 1: Summary of Biological Studies Involving this compound
Detailed Research Findings
-
Antimicrobial Studies :
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various halogenated compounds including this compound. The compound was found to be particularly effective against Staphylococcus aureus and Escherichia coli due to its ability to penetrate bacterial membranes and disrupt metabolic processes . -
Cancer Cell Line Studies :
In vitro studies conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies indicated that the compound may induce apoptosis through the activation of caspase pathways . -
Enzyme Inhibition :
Research focusing on neuroprotective agents highlighted the potential of this compound as an acetylcholinesterase inhibitor. This inhibition suggests a possible role in treating neurodegenerative diseases such as Alzheimer's .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-bromo-2,3,5,6-tetrafluorobenzylchloride, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via halogenation or nucleophilic substitution of fluorinated benzyl precursors. For example, bromination of 2,3,5,6-tetrafluorobenzylchloride using Br₂ in the presence of a Lewis acid (e.g., FeCl₃) under controlled temperature (0–5°C) can yield the target compound. Optimizing stoichiometry, solvent polarity (e.g., dichloromethane), and reaction time minimizes side products like di-brominated analogs .
- Key Considerations : Monitor reaction progress via TLC or GC-MS to ensure selective monobromination. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
Q. How can the purity and structural integrity of this compound be verified?
- Analytical Techniques :
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine environments, while ¹H NMR identifies benzyl-CH₂Cl protons (δ ~4.6–5.0 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (exact mass: 271.955896 Da) and isotopic patterns .
- Elemental Analysis : Confirm C, H, Br, Cl, and F percentages within ±0.3% of theoretical values .
Q. What are the stability and storage recommendations for this compound?
- Stability : The compound is moisture-sensitive due to the reactive benzyl chloride group. Hydrolysis to benzyl alcohol is a common degradation pathway.
- Storage : Store under inert gas (argon or nitrogen) at –20°C in amber glass vials. Desiccants (e.g., molecular sieves) should be added to prevent moisture ingress .
Advanced Research Questions
Q. How does the electron-withdrawing effect of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insight : Fluorine atoms increase the electrophilicity of the benzyl chloride, enhancing susceptibility to nucleophilic attack (e.g., in Suzuki-Miyaura couplings). However, steric hindrance from adjacent fluorines may reduce reactivity with bulky catalysts.
- Experimental Design : Compare reaction rates using Pd(PPh₃)₄ versus Pd(dtbpf)Cl₂ catalysts in THF/water. Monitor by ¹⁹F NMR to track aryl-Br bond activation .
Q. What strategies mitigate the formation of byproducts like 4-bromo-2,3,5,6-tetrafluorobenzyl alcohol during nucleophilic substitutions?
- Byproduct Analysis : Hydrolysis of the chloride group occurs in protic solvents or humid environments.
- Optimization : Use anhydrous solvents (e.g., dry DMF) and molecular sieves. Add a scavenger (e.g., triethylamine) to neutralize generated HCl, which accelerates hydrolysis .
Q. How can crystallographic data resolve ambiguities in the molecular structure of derivatives synthesized from this compound?
- Crystallography : Single-crystal X-ray diffraction using OLEX2 software provides precise bond lengths and angles. For example, the C-Br bond length is expected to be ~1.89 Å, while C-Cl is ~1.76 Å. Compare with density functional theory (DFT) calculations to validate electronic effects .
Q. What are the challenges in synthesizing tetrafluorinated benzyl-based polymers using this compound as a monomer?
- Synthetic Challenges : Fluorine’s electronegativity may lead to chain-termination side reactions.
- Solutions : Employ low-temperature anionic polymerization with initiators like n-BuLi. Use MALDI-TOF MS to analyze polymer dispersity and end-group fidelity .
Contradictions and Validation
- Synthetic Routes : describes bromination of fluorinated precursors, while suggests sulfonylation pathways. Researchers should validate routes by replicating procedures and comparing yields/purity.
- Safety Data : While lists acute toxicity (H302, H312), emphasizes corrosive hazards. Always consult updated SDS and conduct risk assessments before scaling reactions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
